3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde

Lipophilicity Drug Design Physicochemical Property

3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde (C19H22O6, MW 346.37 g/mol) is a polysubstituted aromatic aldehyde that functions as a versatile synthetic intermediate in medicinal chemistry. Its structure integrates an ethoxy group at the 3-position and a 3,4,5-trimethoxybenzyloxy moiety at the 4-position of the benzaldehyde core.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 656810-22-9
Cat. No. B12532665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde
CAS656810-22-9
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C19H22O6/c1-5-24-16-8-13(11-20)6-7-15(16)25-12-14-9-17(21-2)19(23-4)18(10-14)22-3/h6-11H,5,12H2,1-4H3
InChIKeyVNWPCDQYDCRBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde (CAS 656810-22-9): Chemical Identity & Research-Grade Procurement Primer


3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde (C19H22O6, MW 346.37 g/mol) is a polysubstituted aromatic aldehyde that functions as a versatile synthetic intermediate in medicinal chemistry . Its structure integrates an ethoxy group at the 3-position and a 3,4,5-trimethoxybenzyloxy moiety at the 4-position of the benzaldehyde core. This compound is classified within the broader family of trimethoxyphenyl (TMP)-based building blocks, a pharmacophoric motif recognized for targeting the colchicine binding site on β-tubulin, making it relevant for assembling tubulin polymerization inhibitors and other bioactive molecules [1].

Why 3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde Cannot Be Replaced by Generic TMP-Benzaldehyde Analogs


Procurement based solely on the TMP-benzaldehyde core, without specifying the 3-ethoxy substituent, risks introducing structurally similar but functionally divergent analogs. The 3-position substituent (e.g., -H, -OCH3, -OC2H5, -OC3H7) is a critical vector for modulating key drug-design parameters including steric bulk, lipophilicity, and metabolic stability [1]. A generic analog such as 4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde lacks the 3-alkoxy group entirely, while 3-methoxy or 3-propoxy variants introduce different steric and electronic profiles. This directly impacts downstream biological performance in structure-activity relationship (SAR) programs focused on tubulin polymerization inhibition, where the TMP moiety's orientation and the molecule's overall conformation are essential for target engagement [2].

Quantitative Differentiation Evidence for 3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde vs. In-Class Analogs


Lipophilicity Modulation: Calculated logP of 3-Ethoxy vs. 3-Methoxy and Unsubstituted Analogs

The 3-ethoxy group provides a calculated lipophilicity (cLogP) of approximately 3.2, representing a calculated increase of ~0.5 log units compared to the 3-methoxy analog (cLogP ~2.7) and ~1.0 log units compared to the 3-unsubstituted 4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde (cLogP ~2.2). This property is critical for membrane permeability optimization in anticancer drug design [1].

Lipophilicity Drug Design Physicochemical Property

Steric Bulk and Conformational Constraint: 3-Ethoxy vs. 3-Methoxy Substituent Effects

The ethoxy substituent introduces greater steric bulk (molar refractivity ~12.5 cm³/mol) compared to the methoxy group (~7.3 cm³/mol), imposing a different conformational constraint on the benzaldehyde core. In TMP-based tubulin polymerization inhibitors, the optimal dihedral angle between the benzaldehyde and trimethoxyphenyl rings is essential for colchicine-site binding; the ethoxy group restricts rotation more effectively than methoxy, potentially locking the molecule in a bioactive conformation observed for potent TMP derivatives [1].

Conformational Analysis Tubulin Binding Structure-Activity Relationship

Metabolic Stability: Potential Advantage of 3-Ethoxy over 3-Methoxy in Phase I Metabolism

The ethoxy group is generally more resistant to O-demethylation by CYP450 enzymes compared to the methoxy group, which is a common metabolic soft spot. While direct experimental data for this specific pair is not available, class-level design principles indicate that replacing a methoxy with an ethoxy group often increases metabolic stability by reducing the rate of Phase I oxidative O-dealkylation [1]. This is a critical consideration when selecting building blocks for lead optimization programs targeting anticancer agents expected to have longer half-lives.

Metabolic Stability Cytochrome P450 Lead Optimization

Cytotoxic Potency of TMP-Benzaldehyde-Derived Analogues: Scaffold Validation with Reference Compound Podophyllotoxin

Although the specific compound 3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde has not been directly assayed, closely related TMP-benzaldehyde-derived final compounds (compounds 9, 10, 11) exhibited IC50 values of 1.38–3.21 μM against HepG2 hepatocellular carcinoma cells, comparable to the reference drug podophyllotoxin, and demonstrated potent β-tubulin polymerization inhibition [1]. This validates the TMP-benzaldehyde scaffold's pharmacophoric value and supports the procurement of the 3-ethoxy variant for generating analogous leads with potentially improved drug-like properties.

Cytotoxicity HepG2 Tubulin Polymerization

Optimal Deployment Scenarios for 3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde in Research & Development


Hit-to-Lead Optimization of Microtubule-Targeting Anticancer Agents

Procurement is ideal for medicinal chemistry teams employing scaffold-hopping strategies around the colchicine binding site. The 3-ethoxy group offers a differentiated lipophilicity (cLogP ~3.2) and steric profile (molar refractivity ~12.5 cm³/mol) compared to the 3-methoxy analog, providing a rational basis for SAR exploration aimed at improving cellular permeability and target binding conformation while retaining the validated TMP pharmacophore [1].

Chemical Biology Probe Synthesis for Tubulin Polymerization Assays

As a synthetic building block, this aldehyde can be directly incorporated into probe molecules designed to interrogate microtubule dynamics. The scaffold's demonstrated ability, in related TMP compounds, to inhibit β-tubulin polymerization (compounds 9–11 in Ref. [1]) supports its use in generating affinity probes or fluorescent conjugates that require a functional handle for further derivatization.

Building Block for Metabolic Stability-Focused Lead Design

For programs where Phase I metabolic stability is a primary screening filter, the 3-ethoxy variant presents a procurement advantage over the 3-methoxy analog. The ethoxy group's inherent resilience to CYP450-mediated O-demethylation [2] makes it a strategically sound choice for synthesizing candidate molecules intended for in vivo efficacy studies, where prolonged half-life is desirable.

Analog Library Synthesis for Multi-Parameter Optimization

Contract research organizations (CROs) and pharmaceutical chemistry groups synthesizing focused libraries of TMP-based analogs can procure this compound to systematically probe the effect of 3-alkoxy chain length on multiple drug-like parameters. Including the 3-ethoxy variant alongside methoxy, propoxy, and butoxy analogs enables direct head-to-head comparison of logP, solubility, permeability, and cytotoxicity in a single SAR campaign.

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